![molecular formula C32H36N2O5 B13693779 4-[4,7-Bis(benzyloxy)-1,3-dioxo-2-isoindolinyl]-N,N-diisopropylbutanamide](/img/structure/B13693779.png)
4-[4,7-Bis(benzyloxy)-1,3-dioxo-2-isoindolinyl]-N,N-diisopropylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4,7-Bis(benzyloxy)-1,3-dioxo-2-isoindolinyl]-N,N-diisopropylbutanamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phthalimide core substituted with benzyloxy groups and a butanamide chain, making it a subject of interest in synthetic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,7-Bis(benzyloxy)-1,3-dioxo-2-isoindolinyl]-N,N-diisopropylbutanamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Phthalimide Core: The phthalimide core can be synthesized by reacting phthalic anhydride with ammonia or a primary amine under reflux conditions.
Introduction of Benzyloxy Groups: The benzyloxy groups are introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base such as potassium carbonate.
Attachment of the Butanamide Chain: The final step involves the coupling of the phthalimide derivative with N,N-diisopropylbutanamide using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
4-[4,7-Bis(benzyloxy)-1,3-dioxo-2-isoindolinyl]-N,N-diisopropylbutanamide undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The phthalimide core can be reduced to phthalic acid derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl chloride (C7H7Cl), potassium carbonate (K2CO3)
Major Products
Oxidation: Benzoic acid derivatives
Reduction: Phthalic acid derivatives
Substitution: Various substituted phthalimide derivatives
科学研究应用
4-[4,7-Bis(benzyloxy)-1,3-dioxo-2-isoindolinyl]-N,N-diisopropylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 4-[4,7-Bis(benzyloxy)-1,3-dioxo-2-isoindolinyl]-N,N-diisopropylbutanamide involves its interaction with specific molecular targets and pathways. The benzyloxy groups and the phthalimide core play crucial roles in its biological activity, potentially interacting with enzymes and receptors involved in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and apoptosis.
相似化合物的比较
Similar Compounds
- 4-Benzyloxybenzoic acid
- 3,4-Dibenzyloxybenzaldehyde
- 4-[3,4-Bis(benzyloxy)benzylidene]aminophenoxy
Uniqueness
4-[4,7-Bis(benzyloxy)-1,3-dioxo-2-isoindolinyl]-N,N-diisopropylbutanamide stands out due to its unique combination of a phthalimide core with benzyloxy groups and a butanamide chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C32H36N2O5 |
|---|---|
分子量 |
528.6 g/mol |
IUPAC 名称 |
4-[1,3-dioxo-4,7-bis(phenylmethoxy)isoindol-2-yl]-N,N-di(propan-2-yl)butanamide |
InChI |
InChI=1S/C32H36N2O5/c1-22(2)34(23(3)4)28(35)16-11-19-33-31(36)29-26(38-20-24-12-7-5-8-13-24)17-18-27(30(29)32(33)37)39-21-25-14-9-6-10-15-25/h5-10,12-15,17-18,22-23H,11,16,19-21H2,1-4H3 |
InChI 键 |
PXMOBROHNZPLTM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C(C)C)C(=O)CCCN1C(=O)C2=C(C=CC(=C2C1=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[4-[2-(1-Boc-4-piperidyl)ethyl]-1-piperazinyl]benzoic Acid](/img/structure/B13693707.png)
![O-[2-Fluoro-5-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13693713.png)
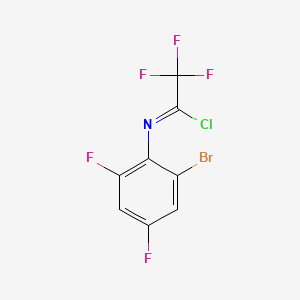
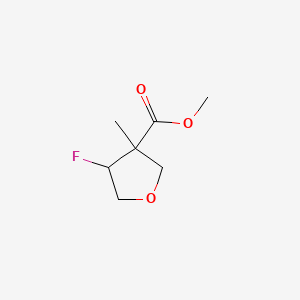
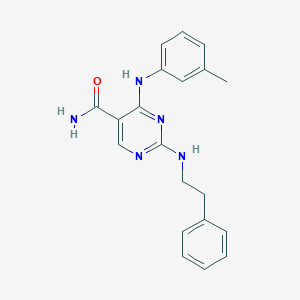



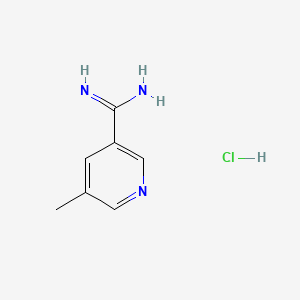
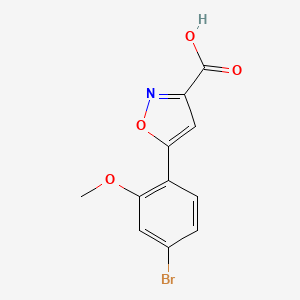

![5-(2-Fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B13693775.png)
